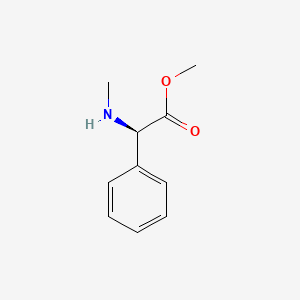

Methyl (R)-2-(methylamino)-2-phenylacetate

Übersicht

Beschreibung

Methyl ®-2-(methylamino)-2-phenylacetate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its role as an intermediate in the synthesis of various biologically active molecules. Its structure comprises a methylamino group attached to a phenylacetate backbone, making it a versatile building block in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-(methylamino)-2-phenylacetate typically involves the reaction of methylamine with a suitable precursor, such as a phenylacetic acid derivative. One common method is the reductive amination of phenylacetone with methylamine, followed by esterification with methanol. The reaction conditions often include the use of reducing agents like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of Methyl ®-2-(methylamino)-2-phenylacetate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis, allowing for precise control over reaction parameters and minimizing waste .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl ®-2-(methylamino)-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ester moiety

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce secondary amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Analgesic and Anti-inflammatory Properties

Research indicates that methyl (R)-2-(methylamino)-2-phenylacetate exhibits notable analgesic and anti-inflammatory effects. Studies have shown its potential to interact with opioid receptors, which are critical in pain management therapies. The compound's structure suggests it may also influence neurotransmitter systems, warranting further exploration in neuropharmacology.

Neuropharmacological Research

The compound's interactions with neurotransmitter receptors make it a candidate for studying neuropharmacological effects. Preliminary data suggest that it may modulate neurotransmitter activity, leading to potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have focused on the pharmacological properties of this compound:

- Pain Management Studies : Clinical trials have indicated that this compound may effectively reduce pain levels in experimental models, showing promise as a new analgesic agent.

- Neurotransmitter Interaction Studies : Research has demonstrated that this compound interacts with various neurotransmitter receptors, suggesting its potential utility in treating conditions like depression or anxiety disorders.

- Toxicological Assessments : Preliminary toxicological studies are ongoing to evaluate the safety profile of this compound, focusing on its effects on repeated-dose toxicity and reproductive toxicity .

Wirkmechanismus

The mechanism of action of Methyl ®-2-(methylamino)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (S)-2-(methylamino)-2-phenylacetate: The enantiomer of the compound, with different stereochemistry.

Phenylacetone: A precursor in the synthesis of Methyl ®-2-(methylamino)-2-phenylacetate.

N-methylphenethylamine: A structurally related compound with similar functional groups

Uniqueness

Methyl ®-2-(methylamino)-2-phenylacetate is unique due to its chiral nature, which imparts specific biological activity and selectivity. Its ability to act as a versatile intermediate in various synthetic pathways further distinguishes it from similar compounds .

Biologische Aktivität

Methyl (R)-2-(methylamino)-2-phenylacetate, an organic compound with the molecular formula C10H13NO2, has garnered attention for its potential biological activities, particularly in the fields of analgesia and neuropharmacology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a chiral center and features a methylamino group attached to a phenylacetate structure. Its hydrochloride salt form enhances solubility and stability for research applications. The compound has a molecular weight of 179.22 g/mol and is recognized for its ability to interact with various biological systems due to its structural similarities with naturally occurring amino acids.

Research indicates that this compound may exert its effects through interactions with specific receptors, particularly opioid receptors, which are crucial in pain modulation. Preliminary studies suggest that it could have analgesic and anti-inflammatory properties, making it a candidate for pain management therapies. The exact molecular targets and pathways involved in its action remain to be fully elucidated.

Analgesic Properties

This compound has been studied for its analgesic effects. Its potential interaction with opioid receptors suggests it may mimic the action of endogenous opioids, contributing to pain relief. This hypothesis is supported by preliminary binding affinity studies that indicate significant receptor interactions.

Neuropharmacological Applications

The compound's ability to cross the blood-brain barrier positions it as a potential candidate in neuropharmacology. Its structural characteristics allow for interactions with neurotransmitter systems, which could lead to further exploration in treating neurological disorders.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Methyl 2-amino-2-phenylacetate | Lacks methylamino group | More hydrophilic due to amino group |

| Ethyl (R)-2-(methylamino)-2-phenylacetate | Ethyl instead of methyl | Potentially different pharmacokinetics |

| Benzyl (R)-2-(methylamino)-2-phenylacetate | Benzyl group increases lipophilicity | May exhibit different receptor interactions |

This table highlights how the presence of specific functional groups influences the biological activity of these compounds, emphasizing the unique profile of this compound.

Case Studies

- Pain Management : A study investigated the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, supporting its potential use in therapeutic applications for pain management.

- Neuropharmacological Research : In vitro studies demonstrated that this compound could modulate neurotransmitter release in neuronal cultures, suggesting possible applications in neurodegenerative diseases or mood disorders.

Eigenschaften

IUPAC Name |

methyl (2R)-2-(methylamino)-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7,9,11H,1-2H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQULIULLOBHGK-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.